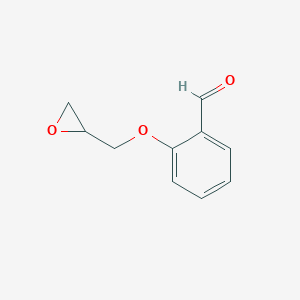
2-(Glycidyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Glycidyloxy)benzaldehyde is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as GOBA and is a versatile intermediate for the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 2-(Glycidyloxy)benzaldehyde is not well understood. However, it is believed that the epoxide group in GOBA can undergo ring-opening reactions with various nucleophiles, leading to the formation of new compounds. This property makes GOBA a useful intermediate in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Glycidyloxy)benzaldehyde. However, it has been reported that GOBA can induce DNA damage and cell death in cancer cells. This suggests that GOBA may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Glycidyloxy)benzaldehyde in lab experiments is its versatility. GOBA can be used as an intermediate in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, the limited availability of GOBA and its relatively high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Glycidyloxy)benzaldehyde. One area of interest is the development of new synthetic methods for GOBA. Another direction is the exploration of GOBA as an anticancer agent. Further research is also needed to understand the mechanism of action of GOBA and its potential applications in organic synthesis.
Conclusion:
In conclusion, 2-(Glycidyloxy)benzaldehyde is a compound that has a wide range of potential applications in organic synthesis and medicine. Its unique properties make it a valuable tool for organic chemists, and its potential as an anticancer agent warrants further investigation. With continued research, GOBA may prove to be a valuable compound in the field of organic chemistry and medicine.
Synthesemethoden
The synthesis of 2-(Glycidyloxy)benzaldehyde involves the reaction of salicylaldehyde with epichlorohydrin in the presence of a base. This reaction yields GOBA as a white solid with a melting point of 60-62°C. The purity of GOBA can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Glycidyloxy)benzaldehyde has been widely used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral ligands and catalysts. GOBA can also be used as a starting material for the synthesis of biologically active compounds such as antimicrobial agents and anticancer drugs.
Eigenschaften
CAS-Nummer |
16315-63-2 |
|---|---|
Produktname |
2-(Glycidyloxy)benzaldehyde |
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-5,9H,6-7H2 |
InChI-Schlüssel |
HZKXFLZMKWMMNG-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=CC=C2C=O |
Kanonische SMILES |
C1C(O1)COC2=CC=CC=C2C=O |
Synonyme |
(R)-2-(Oxiran-2-ylMethoxy)benzaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



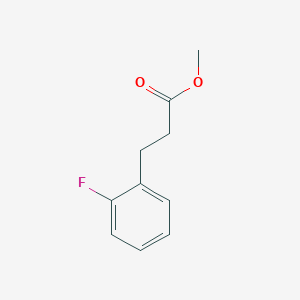

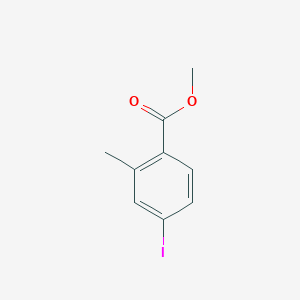
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
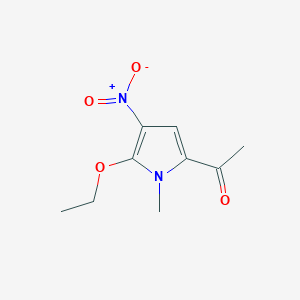
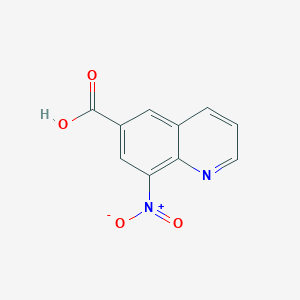
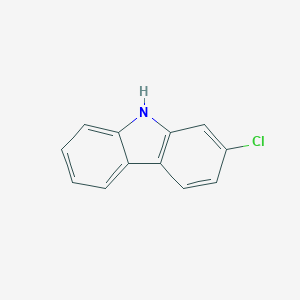


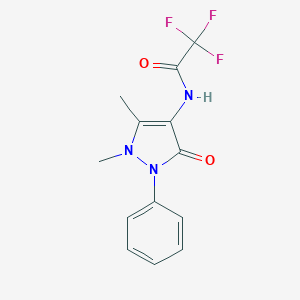


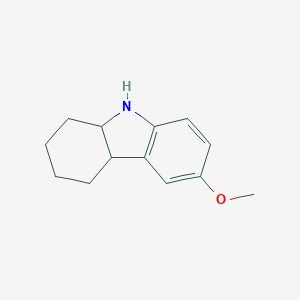
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)